4-Fluoro-3-methylpicolinaldehyde 4-Fluoro-3-methylpicolinaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC19824797
InChI: InChI=1S/C7H6FNO/c1-5-6(8)2-3-9-7(5)4-10/h2-4H,1H3
SMILES:
Molecular Formula: C7H6FNO
Molecular Weight: 139.13 g/mol

4-Fluoro-3-methylpicolinaldehyde

CAS No.:

Cat. No.: VC19824797

Molecular Formula: C7H6FNO

Molecular Weight: 139.13 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-3-methylpicolinaldehyde -

Specification

Molecular Formula C7H6FNO
Molecular Weight 139.13 g/mol
IUPAC Name 4-fluoro-3-methylpyridine-2-carbaldehyde
Standard InChI InChI=1S/C7H6FNO/c1-5-6(8)2-3-9-7(5)4-10/h2-4H,1H3
Standard InChI Key MIZCSICNKNEOCD-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CN=C1C=O)F

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

The molecular formula of 4-fluoro-3-methylpicolinaldehyde is C₇H₆FNO, with a molecular weight of 139.13 g/mol . Its IUPAC name is 1-(4-fluoro-3-methylpyridin-2-yl)methanol, and its SMILES notation is O=CC1=NC=C(F)C=C1C, reflecting the aldehyde functional group at the 2-position of the pyridine ring .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight139.13 g/mol
DensityNot well-documented-
Boiling PointNot well-documented-
Melting PointNot well-documented-
SolubilityLikely soluble in polar solvents (e.g., methanol)

Spectroscopic Data

  • NMR: Limited data available, but analogous compounds show characteristic peaks for aromatic protons (δ 7.5–8.5 ppm) and aldehyde protons (δ 9.5–10.5 ppm) .

  • IR: Expected absorption bands for C=O (~1700 cm⁻¹) and C-F (~1100 cm⁻¹) .

Synthesis and Manufacturing

Challenges:

  • Selective formylation at the 2-position of the pyridine ring requires precise control of reaction conditions.

  • Fluorine’s electron-withdrawing effects may influence reactivity, necessitating optimized catalysts .

Applications in Pharmaceutical Research

Role as a Building Block

4-Fluoro-3-methylpicolinaldehyde is a critical intermediate in synthesizing:

  • Antiviral Agents: Used in the development of protease inhibitors targeting RNA viruses .

  • Kinase Inhibitors: Modulates activity in cancer therapeutics by interacting with ATP-binding domains .

Table 2: Notable Derivatives and Their Targets

DerivativeTarget PathwayTherapeutic Area
5-Fluoro-3-methylpicolinaldehyde analogsJAK-STAT signalingAutoimmune diseases
Schiff base complexesAntimicrobial activityInfectious diseases

Recent Advances

  • Patent Activity: Increased filings since 2020 highlight its role in next-generation anticoagulants .

  • Bioconjugation: Utilized in antibody-drug conjugates (ADCs) for targeted cancer therapy .

PrecautionRecommendation
Personal Protective Equipment (PPE)Gloves, goggles, and respirators in ventilated areas
StorageInert atmosphere, 2–8°C
DisposalIncineration or chemical neutralization

Environmental Impact

  • Persistence: Fluorinated compounds often exhibit environmental persistence; proper waste management is critical .

  • Biodegradability: Limited data, but structural analogs show moderate biodegradation under aerobic conditions .

Future Perspectives

  • Drug Discovery: Expanding applications in neurodegenerative disease therapeutics (e.g., tau protein inhibitors).

  • Green Chemistry: Development of catalytic methods to reduce waste in synthesis .

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